Home
(current)
Products
Electronic Materials
Biomedical Materials
Energy Materials
Screening Compounds
Biochemicals
Chemical Synthesis
Catalysts
Chemical Biology
Flavors & Fragrances
Amino Acids Resins & Reagents
Building Blocks
Lab Chemicals
Stable Isotopes
Formulation
Portfolio APIs
Bioactive Small Molecules
Reference Materials
Analytical Reagents
Analytical Chromatography
Pathways
Services
Custom Synthesis Solutions
Impurity Profiling and Characterization
Peptide Synthesis Services
Structural Analysis Services
Chiral Compound Synthesis
Fluorescent Labeling and Probes
Bioconjugation and Linker Chemistry
High-Throughput Screening and Assays
Articles
Pharmaceutical R&D
Cardiovascular Diseases
Respiratory Diseases
Cancer
Viral Infections
Mental Disorders
Senescence and Aging
Neurodegenerative Diseases
Bacterial Infections
About Us
About Us
Contact Us
Instructions
Privacy Policies
Intellectual Property Promise
Terms
Home
/
Articles
Nov
19
himastatin
New Strategy for Synthesizing the Natural Compound Himastatin
Oct
29
cellular-senescence
An Orally Active, Small-molecule Approach to Boost Important Protein That May Protect Against Aspects of Aging
Klotho is an enzyme that in humans is encoded by the KL gene. There are three subfamilies of klotho: α-klotho, β-klotho, and γ-klotho. α-klotho is highly expressed in the brain and liver. α-Klotho is a geroprotective factor that exerts anti-physiological stress effects and protects against oxidative damage, hypoxia, and cytotoxic drugs. α-klotho, which binds to the endocrine FGF FGF23 changes cellular calcium homeostasis, by both increasing the expression and activity of TRPV5 (decreasing phosphate reabsorption in the kidney) and decreasing that of TRPC6 (decreasing phosphate absorption from the intestine).
Oct
19
parp-inhibitors-antagonists
Olaparib Added to Standard Treatment Boosts Survival in Patients with Inherited BRCA Mutations
Oct
13
immunomodulation
Small Molecule Immunomodulation in Cancer
Cytotoxic chemotherapies have traditionally been used to treat advanced solid tumors, but these are generally non-curative, are associated with significant toxicities and do not produce durable response rates. There is increasing interest in the role of immunotherapy as an attractive strategy in the management of advanced solid tumors previously assumed to be non-immunogenic.
Sep
30
ddr
Two Drugs Targeting DNA Damage Response Show Promise in Ongoing Cancer Trials - Apr, 2022
Results from early-stage clinical trials show two drugs that target the DNA damage response (DDR) pathway in cancers — ATR inhibitor elimusertib and PARP inhibitor AZD5305 — are safe and clinically beneficial in treating patients with advanced solid tumors. Principal investigator Timothy Yap, M.B.B.S., Ph.D., associate professor of Investigational Cancer Therapeutics, today presented new data from the trials at the American Association for Cancer Research (AACR) Annual Meeting 2022.
Sep
15
covid-19
WHO Recommends Paxlovid (Nirmatrelvir and Ritonavir) for Patients with Non-Severe COVID-19 at High Risk of Hospitalization
WHO made a strong recommendation for nirmatrelvir and ritonavir, sold under the name Paxlovid, for mild and moderate COVID-19 patients at highest risk of hospital admission, calling it the best therapeutic choice for high-risk patients to date.
1
2
3
4
5
...
Category
Pharmaceutical R&D
Cardiovascular Diseases
Respiratory Diseases
Cancer
Viral Infections
Mental Disorders
Senescence and Aging
Neurodegenerative Diseases
Bacterial Infections
Latest Posts
Antibiotic discovery targeting Acinetobacter baumannii guided by deep learning
09 25 2023
Molecular information transfer network and chirality
09 21 2023
A Multimodal Protein Representation Framework for Quantifying Downstream Biochemical Tasks
09 18 2023
Small Molecule Compounds and the MAPK/ERK Signaling Pathway
05 16 2023
Small Molecule Compounds and the NF-κB Signaling Pathway
02 17 2023
Small Molecule Compounds Targeting Cyclin-Dependent Kinases
01 10 2023
Popular Tags
hPSCs
DDR
Cellular Senescence
Himastatin
VEGF Pathway
NF-κB Pathway